molecular formula C19H20ClFN2O3S B3657557 N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B3657557
M. Wt: 410.9 g/mol
InChI Key: XLMMLKJXZVFCMT-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a carboxylic acid or its derivatives under suitable conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a therapeutic agent or drug candidate.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE: can be compared with other piperidine carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which may confer distinct biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O3S/c1-13-2-5-16(6-3-13)27(25,26)23-10-8-14(9-11-23)19(24)22-15-4-7-18(21)17(20)12-15/h2-7,12,14H,8-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMMLKJXZVFCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 5
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N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
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N-(3-CHLORO-4-FLUOROPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

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